molecular formula C22H23N3O4S B11265226 N,N-diethyl-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

N,N-diethyl-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

Cat. No.: B11265226
M. Wt: 425.5 g/mol
InChI Key: JITGAHGSBGPQAW-UHFFFAOYSA-N
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Description

N,N-diethyl-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzofuran ring, an oxadiazole ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the oxadiazole ring, and the attachment of the sulfonamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-diethyl-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, benzofurans, and oxadiazoles, such as:

  • N,N-diethyl-3-methylbenzamide
  • N,N-diethyl-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N,N-diethyl-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C22H23N3O4S/c1-5-25(6-2)30(26,27)17-10-11-19-18(13-17)15(4)20(28-19)22-23-21(24-29-22)16-9-7-8-14(3)12-16/h7-13H,5-6H2,1-4H3

InChI Key

JITGAHGSBGPQAW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC=CC(=C4)C

Origin of Product

United States

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